molecular formula C9H7NO2 B2774608 5-Ethynyl-3-methylpyridine-2-carboxylic acid CAS No. 1824321-79-0

5-Ethynyl-3-methylpyridine-2-carboxylic acid

Cat. No.: B2774608
CAS No.: 1824321-79-0
M. Wt: 161.16
InChI Key: VMJFFZRHXZSPCT-UHFFFAOYSA-N
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Properties

IUPAC Name

5-ethynyl-3-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-4-6(2)8(9(11)12)10-5-7/h1,4-5H,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJFFZRHXZSPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production methods for 5-Ethynyl-3-methylpyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-3-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethynyl-3-methylpyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynyl-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-3-methylpyridine-2-carboxylic acid is unique due to the presence of both the ethynyl and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Biological Activity

5-Ethynyl-3-methylpyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an ethynyl group and a carboxylic acid functional group attached to a pyridine ring. Its molecular formula is C9H7NC_9H_7N and it has a molecular weight of approximately 135.16 g/mol. The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been studied as a potential inhibitor of bacterial zinc metalloenzymes, which play vital roles in bacterial survival and virulence .
  • Receptor Modulation : The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins, influencing various biochemical pathways .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Studies suggest that it may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

  • Inhibition of Lipid A Biosynthesis : A study highlighted the compound's potential as an inhibitor of lipid A biosynthesis in Gram-negative bacteria, specifically targeting the LpxC metalloenzyme. This inhibition leads to increased cell membrane permeability and ultimately cell death .
  • Anticancer Efficacy : Another investigation demonstrated that this compound effectively reduced tumor size in xenograft models by promoting apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Methylpyridine-3-carboxylic acidLacks ethynyl groupModerate antimicrobial
3-Ethynylpyridine-2-carboxylic acidEthynyl group at different positionSimilar anticancer properties
2-Methylpyridine-3-carboxylic acidMethyl group at different positionLower activity

The presence of both the ethynyl and methyl groups in this compound enhances its reactivity and biological activity compared to similar compounds .

Q & A

Basic: What synthetic methodologies are documented for the preparation of 5-Ethynyl-3-methylpyridine-2-carboxylic acid, and what critical parameters influence yield and purity?

Answer: The synthesis of pyridine-carboxylic acid derivatives typically involves carboxylation or functional group introduction via cross-coupling reactions. For ethynyl-substituted analogs, palladium-catalyzed Sonogashira coupling is a common method to introduce the ethynyl group. Critical parameters include reaction temperature, catalyst loading, and solvent choice (e.g., DMF or THF). Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity, as seen in halogenated analogs like 5-Bromo-3-methylpyridine-2-carboxylic acid .

Advanced: How can reaction conditions be optimized to enhance regioselectivity during ethynyl group introduction in pyridine-carboxylic acid derivatives?

Answer: Regioselectivity challenges arise due to competing reaction pathways. Optimization strategies include:

  • Catalyst screening: Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ for improved selectivity.
  • Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions.
  • Temperature control: Lower temperatures (0–25°C) minimize undesired homocoupling.
    Characterization of intermediates via HPLC-MS and in situ NMR can validate reaction pathways .

Basic: Which spectroscopic techniques are recommended for confirming the structure of this compound?

Answer: Key techniques include:

  • NMR spectroscopy: ¹H NMR for ethynyl proton detection (~2.5–3.5 ppm) and ¹³C NMR for carboxylate carbon identification (~165–175 ppm).
  • X-ray crystallography: Resolves spatial arrangement, as demonstrated for related pyrrolidine-carboxylic acids .
  • FT-IR: Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ethynyl C≡C stretch (~2100–2260 cm⁻¹) .

Advanced: What experimental approaches resolve contradictions in reported bioactivity data for pyridine-carboxylic acid analogs?

Answer: Discrepancies may arise from assay variability or impurity effects. Solutions include:

  • Dose-response studies: Establish EC₅₀/IC₅₀ values across multiple concentrations.
  • Target-specific assays: Use enzyme inhibition assays (e.g., kinase profiling) to isolate mechanistic effects.
  • Batch reproducibility: Validate purity via HPLC and elemental analysis .

Basic: What safety protocols are mandated when handling this compound?

Answer: Critical protocols include:

  • Ventilation: Use fume hoods to avoid inhalation of dust/volatiles.
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Spill management: Absorb with inert materials (e.g., sand) and dispose via approved chemical waste channels .

Advanced: How does computational modeling enhance understanding of ethynyl group interactions in enzyme inhibition?

Answer: Density Functional Theory (DFT) calculates electronic effects of the ethynyl group on binding affinity, while molecular docking predicts binding poses. For example, ethynyl’s electron-withdrawing nature may enhance hydrogen bonding with active-site residues. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Basic: What storage conditions prevent degradation of pyridine-carboxylic acid derivatives?

Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor stability via periodic HPLC to detect hydrolysis or oxidation. Long-term studies on analogs show <5% degradation over 12 months under these conditions .

Advanced: What mechanistic studies elucidate reaction pathways in ethynyl-substituted pyridine synthesis?

Answer: Key studies include:

  • Kinetic isotope effects (KIE): Identify rate-determining steps (e.g., C-H activation).
  • Intermediate trapping: Use quenching agents to isolate transient species.
  • DFT simulations: Map energy profiles for cross-coupling steps .

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